
2-(3-Azidopropanamido)-2-cyclopropylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Azidopropanamido)-2-cyclopropylacetic acid is an organic compound that features both an azide group and a cyclopropyl group. The presence of these functional groups makes it a versatile molecule in organic synthesis and various chemical reactions. The azide group is known for its high reactivity, particularly in click chemistry, while the cyclopropyl group adds a unique structural element that can influence the compound’s reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azidopropanamido)-2-cyclopropylacetic acid typically involves multiple steps, starting with the preparation of 3-azidopropanoic acid. This can be achieved by reacting 3-azidopropylamine with a suitable carboxylating agent. The cyclopropylacetic acid moiety can be introduced through a coupling reaction, often facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in a solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(3-Azidopropanamido)-2-cyclopropylacetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing a leaving group in the presence of a nucleophile.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in a polar aprotic solvent like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Cycloaddition: Copper(I) sulfate (CuSO4) and sodium ascorbate in a mixture of water and an organic solvent like dichloromethane (CH2Cl2).
Major Products
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
2-(3-Azidopropanamido)-2-cyclopropylacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Azidopropanamido)-2-cyclopropylacetic acid largely depends on the specific application and the target molecule. In bioorthogonal chemistry, the azide group can react with alkyne-functionalized molecules through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living systems .
Comparison with Similar Compounds
Similar Compounds
3-Azidopropanoic acid: Shares the azide functional group but lacks the cyclopropyl moiety.
Cyclopropylacetic acid: Contains the cyclopropyl group but lacks the azide functionality.
Azidothymidine (AZT): An antiviral compound that also contains an azide group but is structurally different and used primarily in the treatment of HIV.
Uniqueness
2-(3-Azidopropanamido)-2-cyclopropylacetic acid is unique due to the combination of the azide and cyclopropyl groups, which confer distinct reactivity and structural properties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to compounds with only one of these groups.
Properties
IUPAC Name |
2-(3-azidopropanoylamino)-2-cyclopropylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c9-12-10-4-3-6(13)11-7(8(14)15)5-1-2-5/h5,7H,1-4H2,(H,11,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYUTOFTEDUVCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)NC(=O)CCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.